N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-oxo-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-20(10-14-8-12-4-2-3-5-13(12)11-24-14)26(22,23)15-6-7-17-16(9-15)19-18(21)25-17/h2-7,9,14H,8,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQOAHKQGVMOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such
Biological Activity
N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound involves multi-step organic reactions. The process typically begins with the preparation of the isochroman precursor, followed by its reaction with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride. This reaction often requires a base such as triethylamine to facilitate nucleophilic substitution under controlled conditions.
Key Reaction Steps:
- Formation of Isochroman Derivative : Cyclization of suitable precursors to create the isochroman structure.
- Nucleophilic Substitution : Reaction with sulfonyl chloride to introduce the sulfonamide group.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and catalytic activity. This mechanism can lead to therapeutic effects, including the reduction of cancer cell proliferation and antibacterial activity.
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related oxazole derivatives demonstrated significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable or superior to standard antibiotics like ampicillin .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| Ampicillin | 10 | E. coli |
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting cell growth in various cancer cell lines. The interaction with key enzymes involved in cell cycle regulation has been highlighted as a mechanism through which the compound exerts its effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated several oxazole derivatives against common pathogens. The results indicated that certain derivatives had MIC values as low as 0.8 µg/ml against Candida species, showcasing their potential as effective antifungal agents .
- Enzyme Inhibition : Another research effort focused on the compound's role in inhibiting specific enzymes linked to cancer progression. The findings suggested that the compound could significantly reduce enzyme activity, leading to decreased proliferation rates in tumor cells.
Q & A
Q. What are the standard protocols for synthesizing N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
- Temperature optimization (e.g., 60–80°C for sulfonamide bond formation) to minimize side reactions.
- Solvent selection (e.g., DMF or THF) to enhance reaction efficiency.
Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., distinguishing isochroman vs. benzoxazole protons) .
- HPLC : Monitors reaction progress and purity (>98% purity threshold for biological assays) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How is the compound’s solubility profile determined for in vitro assays?
- Methodological Answer :
- Solubility is assessed in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
- Critical parameters:
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | >50 | Shake-flask |
| PBS | <0.1 | Nephelometry |
Advanced Research Questions
Q. How can reaction yields be optimized when competing pathways occur during synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify dominant pathways.
- Kinetic Analysis : Use time-resolved HPLC to track intermediate formation and adjust quenching times .
- Example optimization table:
| Variable | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 70–75°C | +15% |
| Catalyst | 5 mol% Pd | +20% |
Q. How to resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- X-ray Crystallography (SHELX) : Refine unit cell parameters to confirm bond lengths/angles .
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) that may explain spectral discrepancies .
- DFT Calculations : Compare experimental vs. simulated NMR shifts to validate structural hypotheses .
Q. What strategies are effective for designing biological activity assays targeting antimicrobial or anticancer properties?
- Methodological Answer :
- Antimicrobial Testing :
- Follow CLSI guidelines for MIC determination against Gram+/Gram- strains .
- Anticancer Screening :
- Use NCI-60 cell lines with MTT assays; validate selectivity via toxicity profiling in HEK293 (normal cells) .
- Mechanistic Probes :
- Molecular docking (AutoDock Vina) to predict binding to bacterial gyrase or human topoisomerase II .
Data Analysis & Contradictions
Q. How should researchers address variability in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., IC50 values) to calculate weighted means and assess outliers.
- Assay Standardization :
| Parameter | Requirement |
|---|---|
| Cell Passage | <20 passages |
| Serum Concentration | 10% FBS |
Q. What computational tools are recommended for SAR studies of this compound?
- Methodological Answer :
- QSAR Models : Use MOE or Schrödinger to correlate substituent effects (e.g., isochroman methylation) with activity.
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., sulfonamide oxygen) using Phase .
Structural Characterization
Q. How to validate the compound’s stereochemistry when crystallography is unavailable?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak column (e.g., 90:10 hexane:isopropanol mobile phase) .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
